2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole hydrobromide
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Description
The compound “2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole hydrobromide” is a white solid . It is a derivative of benzo[d]imidazo[2,1-b]thiazole .
Synthesis Analysis
The synthesis of benzo[d]imidazo[2,1-b]thiazoles has been achieved through a highly efficient, unprecedented, catalyst-free microwave-assisted procedure . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole .Molecular Structure Analysis
The molecular structure of this compound has been characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Chemical Reactions Analysis
The compound has been involved in various chemical reactions during its synthesis. The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole .Physical and Chemical Properties Analysis
The compound is a white solid with a melting point of 327–328 °C . Its molecular structure has been characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Future Directions
The future directions for this compound could involve further exploration of its biological activities. Some benzo[d]imidazo[2,1-b]thiazole derivatives have shown significant activity against Mycobacterium tuberculosis (Mtb) H37Ra , suggesting potential applications in the development of new anti-mycobacterial agents.
Properties
IUPAC Name |
2-(imidazo[2,1-b][1,3]thiazol-6-ylmethylsulfanyl)-1,3-benzoxazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3OS2.BrH/c1-2-4-11-10(3-1)15-13(17-11)19-8-9-7-16-5-6-18-12(16)14-9;/h1-7H,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIUQVVXXKIAHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=CN4C=CSC4=N3.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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